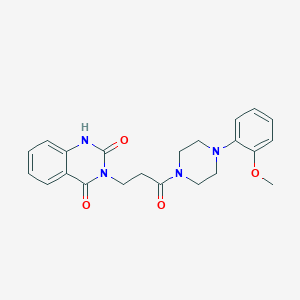
3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C25H27N5O3
- Molecular Weight: 445.5 g/mol
- CAS Number: 1105247-61-7
The compound features a quinazoline core with a piperazine moiety and a methoxyphenyl group, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The compound showed moderate to good activity against several strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Among the tested compounds, those with modifications at the 1 and 3 positions of the quinazoline ring exhibited enhanced antibacterial effects compared to standard antibiotics like ampicillin and vancomycin .
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer potential. The structure of this compound allows it to interact with various molecular targets involved in cancer cell proliferation. The following mechanisms have been proposed:
- Inhibition of Kinases: Some studies suggest that quinazoline derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis: These compounds may promote programmed cell death in cancer cells through various signaling pathways.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Interaction: It interacts with serotonin receptors, potentially modulating neurotransmitter release and influencing various physiological responses.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial DNA replication and repair, contributing to its antimicrobial activity .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:
- Study on Antibacterial Activity: A recent investigation demonstrated that the compound effectively inhibited the growth of Candida albicans and exhibited comparable efficacy to established antibiotics .
- Anticancer Efficacy in Xenograft Models: In vivo studies using xenograft models showed that related compounds could significantly reduce tumor size without notable toxicity .
Properties
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-19-9-5-4-8-18(19)24-12-14-25(15-13-24)20(27)10-11-26-21(28)16-6-2-3-7-17(16)23-22(26)29/h2-9H,10-15H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODXAREIANFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














